molecular formula C16H17F2NO3 B4956222 (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine

(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine

Cat. No. B4956222
M. Wt: 309.31 g/mol
InChI Key: MQFFPJVKQWGDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine, also known as DOiP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOiP is a member of the phenethylamine family and is a derivative of the psychedelic drug, mescaline.

Mechanism of Action

The mechanism of action of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a target for many psychedelic drugs. (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels and neuronal activity. In animal studies, (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that plays a role in promoting neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine for lab experiments is its high potency, which allows for smaller doses to be used in studies. However, (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has not been extensively studied in humans, so its safety profile is not well-established.

Future Directions

There are several potential future directions for research on (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Further studies are needed to determine the optimal dosing and administration methods for (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine in humans. Another area of interest is the potential use of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine as a research tool for studying the 5-HT2A receptor and its role in various physiological and pathological processes. Additionally, further studies are needed to explore the safety profile of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine and its potential for abuse.

Synthesis Methods

The synthesis of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine involves the reaction of (2,4,5-trimethoxybenzyl)amine with 3,4-difluorobenzaldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product.

Scientific Research Applications

(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine is its potential as a therapeutic agent for the treatment of various neurological disorders, including depression and anxiety. (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has been shown to have significant antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.

properties

IUPAC Name

3,4-difluoro-N-[(2,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-20-14-8-16(22-3)15(21-2)6-10(14)9-19-11-4-5-12(17)13(18)7-11/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFFPJVKQWGDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2=CC(=C(C=C2)F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.